Isodecyl diphenyl phosphate

説明

Contextualization within Organophosphate Esters (OPEs) Research

Isodecyl diphenyl phosphate (B84403) (IDDP) is an organophosphate ester (OPE), a class of chemical compounds widely used as flame retardants and plasticizers. Research into IDDP is intrinsically linked to the broader study of OPEs, their applications, and their environmental and health implications.

Historical Overview of OPEs as Flame Retardants and Plasticizers

Organophosphate esters have been utilized for decades in a variety of industrial and consumer products. Their primary functions are to increase the fire resistance of materials (as flame retardants) and to enhance the flexibility and durability of plastics (as plasticizers). The dual functionality of many OPEs, including IDDP, makes them economically attractive for manufacturers. toxstrategies.com They are physically added to polymers rather than chemically bonded, which can lead to their release into the environment over time through leaching, abrasion, and volatilization.

Emergence of IDDP as an Alternative to Brominated Flame Retardants (BFRs)

The use of OPEs, including IDDP, saw a significant increase following the phasing out of polybrominated diphenyl ethers (PBDEs), a class of brominated flame retardants (BFRs). nih.gov Concerns over the persistence, bioaccumulation, and toxicity of PBDEs led to regulatory restrictions on their use. This created a market demand for alternative flame retardants, and OPEs, including IDDP, were among the primary replacements. nih.govindustrialchemicals.gov.au IDDP is considered a non-halogenated flame retardant, which has been a desirable characteristic in the move away from brominated compounds. mdpi.com

Current Production Volumes and Use Patterns of IDDP

While specific global production volumes for IDDP are often confidential, market analysis indicates a robust and expanding market for the compound. datavagyanik.comoup.com This growth is closely tied to the increasing production of polymers like PVC, where IDDP is a key additive. datavagyanik.com The Asia-Pacific region, particularly China, is a major producer and consumer of IDDP, driven by its large automotive, electronics, and construction industries. datavagyanik.com

IDDP is a versatile compound used in a wide array of applications. service.gov.uknih.gov As a flame-retardant plasticizer, it is incorporated into:

Plastics and Polymers: Polyvinyl chloride (PVC), nitrile butadiene rubber (NBR), polyvinyl acetate (B1210297) (PVA), and various engineering resins. toxstrategies.comservice.gov.uk

Coatings and Adhesives: Used in the production of sheeting, coatings for apparel and wall coverings, and adhesives. service.gov.uknih.gov

Other Industrial Applications: It also finds use as an anti-wear and extreme pressure agent in lubricants and hydraulic fluids. nih.gov

Table 1: Industrial Applications of Isodecyl Diphenyl Phosphate (IDDP)

| Industry Sector | Specific Applications |

|---|---|

| Plastics & Polymers | PVC sheeting, NBR elastomers, engineering resins |

| Building & Construction | Wall coverings, wire insulation, sealants |

| Automotive | Interior components, hydraulic fluids |

| Electronics | Casings, cables |

| Textiles | Coated fabrics for apparel and upholstery |

| Adhesives | PVAc adhesives |

Scope and Significance of IDDP Research

The increased production and use of IDDP necessitate a thorough understanding of its potential impacts. Research on IDDP is significant for identifying and mitigating any potential risks associated with its widespread use.

Addressing Data Gaps in IDDP Toxicology and Environmental Fate

Despite its common use, there are notable gaps in the scientific understanding of IDDP's toxicology and its behavior in the environment. nih.govindustrialchemicals.gov.au

Toxicological Data Gaps:

Endocrine Disruption: While some studies have investigated the potential for OPEs to act as endocrine-disrupting chemicals, more research is needed to fully understand the effects of IDDP on hormonal systems. oup.comnih.govresearchgate.net Some in vitro studies have shown that IDDP can affect steroid production in Leydig cells. oup.comnih.gov

Developmental and Neurotoxicity: The potential for developmental neurotoxicity is an area of concern for OPEs in general, and more specific data on IDDP is required. researchgate.net

Comprehensive Toxicity Profile: Much of the available toxicological data is from short-term or in vitro studies, highlighting the need for more comprehensive long-term in vivo studies to fully characterize its potential health effects. nih.govscipoly.com

Environmental Fate Data Gaps:

Degradation Pathways: While it is known that IDDP can biodegrade, the specific pathways and the products of its degradation in different environmental compartments (water, soil, sediment) are not fully elucidated. service.gov.uknih.govacs.org Recent research has begun to identify potential degradation reactions such as hydrolysis, hydroxylation, and methylation by microbial communities. nih.gov

Environmental Persistence: Although IDDP is considered to be inherently biodegradable, its persistence can vary depending on environmental conditions. service.gov.uk There is a need for more data on its half-life in various environmental settings. service.gov.uk

Bioaccumulation Potential: While some assessments suggest a low to moderate potential for bioaccumulation, further research is needed to confirm this across different species and ecosystems. canada.ca

Table 2: Key Research Gaps for this compound (IDDP)

| Research Area | Specific Data Gaps |

|---|---|

| Toxicology | Long-term in vivo studies, comprehensive endocrine disruption assessment, developmental neurotoxicity studies. |

| Environmental Fate | Complete degradation pathways in soil and water, formation of transformation products, long-term persistence under various environmental conditions, bioaccumulation in different trophic levels. |

Interdisciplinary Research Needs (Environmental, Health, Analytical)

Addressing the knowledge gaps surrounding IDDP requires a collaborative, interdisciplinary approach.

Environmental Science: There is a need for more extensive environmental monitoring studies to determine the concentrations of IDDP and its degradation products in various environmental media, including air, water, soil, sediment, and biota. service.gov.ukcanada.ca This includes understanding its transport and partitioning in the environment. service.gov.uk

Health Sciences: Toxicological and epidemiological studies are crucial to assess the potential human health risks associated with exposure to IDDP. nih.govresearchgate.net This includes understanding its metabolism and potential to cause adverse health effects. nih.gov

Analytical Chemistry: The development and standardization of sensitive and reliable analytical methods are essential for accurately detecting and quantifying IDDP and its metabolites in complex matrices such as environmental samples and human tissues. nih.gov

This interdisciplinary approach will be vital for developing a comprehensive risk assessment for IDDP and for informing regulatory decisions regarding its production and use.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is critical for scientific discourse and regulatory purposes. This section outlines the key identifiers for this compound.

This compound is uniquely identified by its CAS Registry Number, which is 29761-21-5. chemicalbook.commade-in-china.comcymitquimica.comservice.gov.ukeuropa.eu It is also known by several synonyms in scientific literature and commercial contexts. These alternative names are crucial for comprehensive literature searches and understanding historical data.

Some of the common synonyms for this compound include:

Diphenyl isodecyl phosphate made-in-china.comcymitquimica.com

IDPP noaa.gov

Phosflex 390 chemicalbook.comcymitquimica.comnoaa.gov

Santicizer 148 chemicalbook.comcymitquimica.comnoaa.gov

(8-Methylnonyl)diphenylphosphate chemicalbook.com

Phosphoric acid, isodecyl diphenyl ester chemicalbook.comcymitquimica.com

Table 1: Synonyms of this compound

| Synonym |

|---|

| Diphenyl isodecyl phosphate |

| IDPP |

| Phosflex 390 |

| Santicizer 148 |

| (8-Methylnonyl)diphenylphosphate |

| Phosphoric acid, isodecyl diphenyl ester |

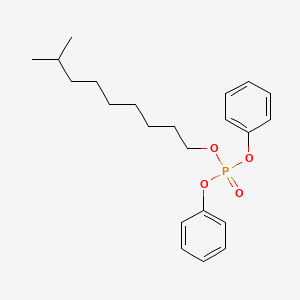

The molecular formula for this compound is C22H31O4P. chemicalbook.comnoaa.govmusechem.com This formula indicates that each molecule of the compound is composed of 22 carbon atoms, 31 hydrogen atoms, 4 oxygen atoms, and one phosphorus atom.

The molecular weight of this compound has been reported with slight variations across different sources, which is common due to different isotopic compositions and measurement techniques. The reported values are generally around 390.45 g/mol . chemicalbook.commusechem.com Other reported values include 390.44 g/mol and 390.5 g/mol . service.gov.uknoaa.gov

Table 2: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C22H31O4P |

| Molecular Weight | ~390.45 g/mol |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-methylnonyl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31O4P/c1-20(2)14-8-4-3-5-13-19-24-27(23,25-21-15-9-6-10-16-21)26-22-17-11-7-12-18-22/h6-7,9-12,15-18,20H,3-5,8,13-14,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUJRXVZSJCHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31O4P | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274200 | |

| Record name | 8-Methylnonyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isodecyl diphenyl phosphate is a viscous clear colorless liquid. (NTP, 1992), Liquid, Clear colorless liquid; [CAMEO] | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, isodecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), 249 °C (dec) @ 1.33 kPa | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Water solubility: 0.75 mg/l at 25 °C | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.074 (NTP, 1992) - Denser than water; will sink, 1.070 | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000016 [mmHg] | |

| Record name | Isodecyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29761-21-5 | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029761215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, isodecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2927JBB380 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-31 °F (NTP, 1992) | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Environmental Dynamics and Fate of Isodecyl Diphenyl Phosphate

Environmental Distribution and Occurrence

The widespread use of IDDP has resulted in its detection across a broad range of environmental compartments, from indoor settings to remote ecosystems. Its physicochemical properties, including low water solubility and a high octanol-water partition coefficient (log Kow of 6.11), influence its distribution, suggesting a tendency to adsorb to particulate matter, soil, and sediment. echemi.commdpi.comeuropa.eu

Detection in Various Environmental Matrices

Scientific studies have confirmed the presence of IDDP in diverse environmental samples globally, indicating its ubiquitous nature as an environmental contaminant. mdpi.com

Indoor environments are significant reservoirs for IDDP due to its use in numerous household products. It is frequently detected in indoor dust and air, representing a primary pathway for human exposure. reading.ac.ukuantwerpen.benih.gov

A study investigating flame retardants in Norwegian and UK indoor environments reported the first detection of IDDP in these settings. reading.ac.ukuantwerpen.be IDDP was the most abundant oligomeric organophosphate flame retardant found in all dust samples, with median concentrations an order of magnitude higher than other similar compounds. reading.ac.ukuantwerpen.be In a Canadian study, IDDP was detected in 100% of active floor dust samples collected from 144 homes across 13 cities. canada.ca

Interactive Table: Detection of Isodecyl Diphenyl Phosphate (B84403) in Indoor Dust

| Location | Sample Type | Detection Frequency | Concentration Range (ng/g) | Median Concentration (ng/g) | Reference |

|---|---|---|---|---|---|

| UK | Occupational Dust | - | - | 4700 | uantwerpen.be |

| UK | House Dust | - | - | 3400 | uantwerpen.be |

| Norway | House Dust | - | - | Lower than UK | reading.ac.ukuantwerpen.be |

| Spain & Netherlands | Indoor Dust | Detected | - | - | nih.gov |

IDDP is frequently detected in various aquatic systems, stemming from sources such as wastewater treatment plant (WWTP) effluent and landfill leachate. echemi.com Due to its hydrophobic nature, it tends to partition from the water column to sediment. echemi.comservice.gov.uk

In a nationwide survey of urban river sediments across China, IDDP was identified as one of the dominant emerging organophosphate triesters. nih.gov While it was not reported in surface water samples in England, it was detected in a single groundwater sample in 2014 at a concentration of 0.02 µg/L. amazonaws.com In the United States, an early 1980s survey did not find IDDP in sediment samples from several industrialized areas, with a detection limit of 0.03-0.2 mg/kg. service.gov.uk

Interactive Table: Detection of Isodecyl Diphenyl Phosphate in Aquatic Environments

| Location | Matrix | Detection Status/Concentration | Reference |

|---|---|---|---|

| China | Urban River Sediment | Dominant emerging tri-OPE | nih.gov |

| England | Surface Water | Not detected | amazonaws.com |

| England | Groundwater | 0.02 µg/L (in one 2014 sample) | amazonaws.com |

The release of IDDP during its production and from the disposal of products can lead to soil contamination. echemi.com Biodegradation is considered a primary fate process for IDDP in soil. echemi.com

A nationwide survey of soils in China found measurable concentrations of IDDP, ranging from 0.15 to 0.40 ng/g dry weight. nih.gov The study noted that concentrations of organophosphate esters, including IDDP, were significantly higher in the more densely populated and economically developed regions of Northeastern and Eastern/Southern China. nih.gov

In the atmosphere, IDDP is expected to exist in both the vapor and particulate phases. echemi.com The vapor-phase compound is subject to degradation by reaction with hydroxyl radicals, with an estimated half-life of about 8.8 to 9.2 hours. echemi.comservice.gov.uk Particulate-phase IDDP can be removed from the atmosphere through wet and dry deposition. echemi.com Studies have included IDDP in the analysis of urban ambient air, highlighting its presence as an atmospheric pollutant. acs.org

The detection of organophosphate esters in remote areas, far from their primary sources, suggests their capacity for long-range atmospheric transport, likely bound to particulate matter. canada.caamazonaws.com While triphenyl phosphate (TPHP) has been detected in the Canadian Arctic, specific monitoring data for IDDP in Arctic snow and ice was not detailed in the provided search results. canada.ca However, the Canadian government considers IDDP in its risk management scope for organophosphate flame retardants, acknowledging its potential environmental presence. canada.ca Commercial products containing TPHP may also contain IDDP. industrialchemicals.gov.au

Atmospheric Environments (e.g., Gas and Particle Phases, Precipitation)

Concentration Levels and Spatial/Temporal Variability

This compound (IDDP) has been detected in various environmental settings, although its occurrence can be sporadic. It is a component of organophosphate flame retardant (OPFR) mixtures found in diverse environments nih.gov. Studies have confirmed its presence in indoor dust, pointing to its release from consumer products. For instance, a study of indoor dust from Spain and the Netherlands detected this compound (IDP), although with less frequency than other aryl-PFRs nih.govx-mol.com. The widespread detection of its metabolite, diphenyl phosphate (DPHP), in human urine and indoor dust further suggests the environmental presence of parent compounds like IDDP nih.govnih.gov.

Despite its use, IDDP was not found in a survey of sediment in several industrialized areas in the United States, with a detection limit of 0.03-0.2 mg/kg service.gov.uk. However, it has been detected in wastewater treatment plant effluent and wildlife samples nih.gov. The temporal variability of exposure to IDDP can be inferred from studies on its metabolites; for example, the metabolite DPHP showed moderate temporal variability in human urine samples collected over five weeks nih.gov.

Table 1: Environmental Occurrence of this compound (IDDP)

| Environmental Matrix | Finding | Location/Context | Source(s) |

|---|---|---|---|

| Indoor Dust | Detected, but with lower frequency than other aryl-PFRs. | Spain and The Netherlands | nih.govx-mol.com |

| Sediment | Not found (detection limit 0.03-0.2 mg/kg). | Saginaw River, Baltimore Harbour, Delaware River, Kanawha River (USA) | service.gov.uk |

| Wastewater Treatment Plant Effluent | Detected. | General environmental samples | nih.gov |

| Wildlife | Detected. | General environmental samples | nih.gov |

Factors Influencing Environmental Occurrence (e.g., Production Volume, Use Patterns)

The presence of this compound in the environment is directly linked to its production and use patterns. It is primarily utilized as a plasticizer and flame retardant in a variety of materials service.gov.uk. Major applications include flexible PVC, rubber, polyurethanes, textile coatings, paints, and pigment dispersions service.gov.ukdatavagyanik.com. In the mid-1970s, its use was also significant in fire-resistant hydraulic fluids epa.gov.

The total production of this compound in the United States was estimated at approximately 23 million pounds in the early 1970s epa.gov. More recent market analysis indicates that demand is driven by the polymer, automotive, and electronics industries, where it serves as a crucial thermal stabilizer datavagyanik.com. Because OPFRs like IDDP are typically used as additive flame retardants, they are not chemically bound to the polymer matrix amazonaws.com. This means they can leach, volatilize, or abrade from products during their service life, leading to gradual but significant release into the environment nih.govamazonaws.com. Environmental release can occur during processing and use, with applications expected to contribute more to environmental loading than production processes echemi.com.

Environmental Transformation and Degradation Pathways

Hydrolysis

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a potential degradation pathway for IDDP. Phosphate esters are generally resistant to hydrolysis under neutral or acidic conditions echemi.com. However, the process can become significant under alkaline conditions (pH 9 and above) service.gov.ukechemi.com.

Data from a registration dossier submitted to the European Chemicals Agency (ECHA) provide a specific estimated half-life for the hydrolysis of IDDP.

Table 2: Estimated Hydrolysis Half-Life of this compound

| Condition | Estimated Half-Life (DT50) | Source(s) |

|---|---|---|

| pH 7, 25°C | 284 days | europa.eu |

The hydrolysis rate is directly proportional to increases in both pH and temperature, indicating it could be a relevant dissipation route in specific environmental compartments europa.eu. By analogy to a similar compound, triphenyl phosphate, half-lives have been measured from 0.23 to 7.5 days at pH levels ranging from 9.5 to 8.2, respectively echemi.com.

The hydrolysis of this compound is expected to yield smaller, more polar molecules. The initial breakdown products are anticipated to be either phenol (B47542) and isodecyl phenyl phosphate or, more commonly cited, isodecanol (B128192) and diphenyl phosphate (DPHP) service.gov.uk. Diphenyl phosphate is a well-documented degradation product and a major metabolite of several aryl-PFRs nih.govresearchgate.net.

Susceptibility and Estimated Half-Lives

Biodegradation

Biodegradation is considered an important removal process for this compound in the environment echemi.com. Based on standard tests, the substance is considered to be inherently biodegradable service.gov.uk.

One study using the closed bottle test method observed 68% degradation over 35 days service.gov.uk. A river die-away study conducted with Mississippi River water showed more than 93.5% degradation after 21 days of incubation, with a calculated degradation half-life of approximately 11-12 days service.gov.uk. Another source corroborates this, suggesting an aerobic half-life of about 11 days or less in natural waters echemi.com. Recent research has further elucidated the biotransformation pathways, identifying not only hydrolysis but also hydroxylation, methylation, methoxylation, carboxylation, and glucuronidation as routes of degradation in rice and associated microbiome systems researchgate.net. The most likely primary pathway for the biodegradation of aryl phosphates is the initial hydrolysis of the ester bond to form orthophosphate and the corresponding alcohol and phenolic compounds, which can then undergo further breakdown service.gov.uk.

Role of Rhizosphere Microbiome in IDDP Transformation

Photodegradation

In the atmosphere, this compound is subject to photooxidation, primarily through reactions with hydroxyl radicals (•OH). The estimated rate constant for this reaction is 4.2 x 10⁻¹¹ cm³/molecule-sec. service.gov.uk Based on this rate and an assumed atmospheric hydroxyl radical concentration of 5 x 10⁵ molecules/cm³, the atmospheric half-life of IDDP is calculated to be approximately 9.2 hours. service.gov.uk This relatively short half-life suggests that IDDP released into the atmosphere is not likely to persist for long periods.

Table 2: Atmospheric Photooxidation of this compound

| Parameter | Value | Source |

|---|---|---|

| Reaction Rate Constant (kOH) | 4.2 x 10⁻¹¹ cm³/molecule-sec | service.gov.uk |

While atmospheric photodegradation is relatively rapid, the phototransformation of this compound in water and soil appears to be a much slower process. service.gov.uk Current assessments suggest that direct photolysis in water is not a significant degradation pathway, with an infinite half-life assumed in some risk assessments. service.gov.uk Similarly, information on the phototransformation in soil is limited, but it is not considered a primary degradation route compared to biodegradation. europa.eumst.dk The low water solubility and tendency to adsorb to soil and sediment likely reduce its exposure to direct sunlight, further limiting the potential for photodegradation in these compartments. rfsales.com.au

Atmospheric Photooxidation Rate

Thermal Degradation and Oxidative Characteristics

This compound demonstrates notable thermal stability, a property that contributes to its use in high-temperature applications. researchgate.net However, under specific conditions, it undergoes degradation. A commercial variant of this compound is reported to begin decomposition at 245°C (473.15 K) under reduced pressure (1,330 Pa). service.gov.uk Another study notes a decomposition temperature of 249°C (522.15 K) at 10 mmHg. harwick.com When heated to decomposition, hazardous products such as carbon dioxide, carbon monoxide, and phosphorus oxides can be formed. harwick.com

In terms of oxidative characteristics, organophosphates like IDPP are susceptible to partial oxidation by oxidizing agents, which may lead to the release of toxic phosphorus oxides. acs.org In the atmosphere, vapor-phase this compound is degraded through reactions with photochemically produced hydroxyl radicals. echemi.com The rate constant for this vapor-phase reaction has been estimated at 4.2 x 10⁻¹¹ to 4.38 x 10⁻¹¹ cm³/molecule-sec at 25°C. service.gov.ukechemi.com This corresponds to an estimated atmospheric half-life of approximately 8.8 to 9.2 hours, indicating a relatively rapid degradation process in the air. service.gov.ukechemi.com

| Parameter | Value | Conditions | Source(s) |

|---|---|---|---|

| Decomposition Temperature | 245 °C | at 1,330 Pa | service.gov.uk |

| Decomposition Temperature | 249 °C | at 10 mmHg | harwick.com |

| Hazardous Decomposition Products | Carbon dioxide, Carbon monoxide, Phosphorus oxides | harwick.com | |

| Atmospheric Reaction Rate Constant (with OH radicals) | 4.2 x 10⁻¹¹ - 4.38 x 10⁻¹¹ cm³/molecule-sec | at 25 °C | service.gov.ukechemi.com |

| Estimated Atmospheric Half-life | 8.8 - 9.2 hours | - | service.gov.ukechemi.com |

Environmental Transport and Partitioning

The movement and distribution of this compound in the environment are dictated by its physicochemical properties, which influence its behavior in soil, water, and air.

The mobility of this compound in soil is significantly limited due to its strong tendency to adsorb to soil particles. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Based on a measured octanol-water partition coefficient (log Kow) of 5.44, the Koc for IDPP has been estimated to be approximately 21,695. echemi.com According to classification schemes, a Koc value of this magnitude suggests that the compound is immobile in soil and sediment. echemi.com Its low water solubility further supports that adsorption to soil and sediment is a primary fate process. echemi.com Another study reports a log Kow of 6.11, which would also indicate strong adsorption and low mobility. europa.eu

| Parameter | Value | Method | Source(s) |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 5.44 | Shake flask method | echemi.com |

| Log Kow (Octanol-Water Partition Coefficient) | 6.11 | Slow-stirring method (OECD 123) | europa.eu |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | ~21,695 | Estimated from log Kow | echemi.com |

| Mobility Classification | Immobile | echemi.com |

Volatilization of this compound from water surfaces is considered a slow process. echemi.com This is indicated by its Henry's Law constant, which quantifies the partitioning of a chemical between air and water. One estimation provides a Henry's Law constant of 4.36 x 10⁻⁷ atm-m³/mol at 25°C. echemi.com Based on this value, the volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is estimated to be approximately 166 days. echemi.com An environmental risk evaluation report uses a higher value of 1.8 Pa m³/mol at 20°C for its assessment, noting it is consistent with the compound's vapor pressure and water solubility. service.gov.uk Due to strong adsorption to soil particles, volatilization from moist soil surfaces is also expected to be limited.

The partitioning of this compound onto atmospheric particles makes it susceptible to removal from the atmosphere via deposition processes. echemi.com Specifically, particulate-phase IDPP can be removed by both wet deposition (scavenging by rain, snow, or fog) and dry deposition. echemi.comnih.gov Because the compound is expected to associate with atmospheric aerosols, wet deposition is considered a primary removal pathway from the air. mst.dk Research on OPEs has shown that efficient scavenging by rain can lead to notable concentrations in urban surface waters. researchgate.net

The equilibrium between air and water for this compound is governed by its Henry's Law constant, which can also be expressed as the air-water partition coefficient (Kaw). The low estimated Henry's Law constant (e.g., 4.36 x 10⁻⁷ atm-m³/mol) indicates that the compound favors remaining in the water phase over partitioning into the air. echemi.com This suggests that the flux from water to air (volatilization) is a slow process, and the compound is not expected to be highly volatile from aqueous environments. echemi.comresearchgate.net Conversely, the process of wet deposition demonstrates that the compound can be transferred from the air to water. mst.dk The net direction of air-water exchange will depend on the relative concentrations in each compartment at a given location.

Adsorption/Desorption to Environmental Matrices

This compound (IDDP) is expected to be immobile in soil and sediment due to its high estimated organic carbon-normalized partition coefficient (Koc) of approximately 21,695. echemi.com This high Koc value, derived from its measured log Kow of 5.44, suggests that adsorption to soil and sediment is a significant environmental fate process. echemi.com The low water solubility of IDDP further supports the likelihood of its partitioning to solid matrices in the environment. echemi.com

The adsorption and desorption processes are critical in determining the migration and transformation of contaminants like IDDP in the soil. researchgate.net Due to their strong hydrophobicity, compounds like IDDP tend to combine with particles in water bodies, which then deposit and accumulate in sediments. researchgate.net While specific experimental data on the adsorption of IDDP to soil or sediment are limited, its chemical properties strongly indicate a high affinity for these environmental compartments. service.gov.uk

Bioaccumulation and Biomagnification Potential

Bioaccumulation Potential in Aquatic Organisms

This compound has a moderate potential to bioconcentrate in aquatic organisms. echemi.com Calculated bioconcentration factors (BCFs) of 1,100 and 7,500 suggest this potential. echemi.com The high lipophilicity of IDDP, indicated by its log Kow value, is a key factor in its tendency to accumulate in the fatty tissues of organisms. acs.org However, some studies suggest that the bioaccumulation potential for aryl organophosphate esters, including IDDP, ranges from low to moderate. canada.ca

Biota-Sediment Accumulation Factors

The Biota-Sediment Accumulation Factor (BSAF) is a key indicator of the transfer of a chemical from sediment to an organism. For organophosphate esters (OPEs) as a group, BSAF values greater than 1 have been observed, indicating that bioaccumulation from sediment is occurring in mangrove animals. nih.gov In one study, the BSAF for various OPEs was found to increase with hydrophobicity up to a log KOW of 4.59, after which it decreased. acs.org This suggests a complex relationship between the chemical properties of OPEs and their uptake from sediment by biota.

Factors Influencing Bioaccumulation (e.g., Lipid Content, Feeding Habits, Log KOW)

Several factors influence the bioaccumulation of this compound in organisms.

Log KOW (Octanol-Water Partition Coefficient): The high log KOW of IDDP, with measured values around 5.44 and 6.11, indicates its lipophilic nature, meaning it has a tendency to accumulate in the fatty tissues of organisms. echemi.comservice.gov.ukeuropa.eudguv.de The hydrophobicity of OPEs has been shown to be a significant factor in their accumulation in mangrove biota, with concentrations in trees and animals being negatively correlated with their log Kow. nih.govresearchgate.net In another study, the bioaccumulation factors of OPEs in a marine food web increased with their lipophilicity. acs.org

Lipid Content: The concentration of OPEs in mangrove animals has been found to be related to their lipid content. nih.gov This is consistent with the lipophilic nature of these compounds, as organisms with higher lipid content can store more of the chemical. acs.org

Feeding Habits: The feeding habits of organisms also play a role in their exposure to and accumulation of IDDP. nih.gov For example, benthic fish, which feed at the bottom of water bodies where IDDP is likely to accumulate in sediments, have been found to accumulate more OPEs than pelagic fish and invertebrates. acs.org

Ecotoxicological Investigations of Isodecyl Diphenyl Phosphate

Aquatic Ecotoxicity

Studies on the toxicity of isodecyl diphenyl phosphate (B84403) to fish have revealed varying levels of concern depending on the duration of exposure.

Short-term Toxicity: Acute toxicity studies have been conducted on several fish species. For rainbow trout (Oncorhynchus mykiss, previously Salmo gairdneri), a 96-hour median lethal concentration (LC50) was determined to be 7.6 mg/L. fidgeon.co.uk Another study reported a 96-hour LC50 of 6700 ppm for bluegill (Lepomis macrochirus) in a static bioassay. guidechem.com For the tidewater silverside (Menidia beryllina), the 96-hour LC50 was found to be 1,400 mg/L in a static test with continuous aeration. service.gov.uk It is important to note that some of these tested concentrations exceed the reported water solubility of IDDP (0.0011 to 0.75 mg/L), which can make interpretation of the results challenging. service.gov.uk

Long-term Toxicity: A 90-day partial life-cycle study on fathead minnows (Pimephales promelas) using a commercial IDDP product (91% IDDP, 6% triphenyl phosphate) in a flow-through system established a No-Observed-Effect-Concentration (NOEC) of ≥0.336 mg/L at 30, 60, and 90 days. service.gov.uk Based on an analysis of long-term growth and early life stage studies, the expected fish NOEC for isodecyl diphenyl phosphate is estimated to be around 0.016 mg/l. service.gov.uk

Table 1: Short-term and Long-term Toxicity of this compound to Fish

| Species | Test Duration | Endpoint | Value | Reference |

|---|---|---|---|---|

| Rainbow trout (Oncorhynchus mykiss) | 96 hours | LC50 | 7.6 mg/L | fidgeon.co.uk |

| Bluegill (Lepomis macrochirus) | 96 hours | LC50 | 6700 ppm | guidechem.com |

| Tidewater silverside (Menidia beryllina) | 96 hours | LC50 | 1,400 mg/L | service.gov.uk |

| Fathead minnow (Pimephales promelas) | 90 days | NOEC | ≥0.336 mg/L | service.gov.uk |

| - | Long-term | Expected NOEC | ~0.016 mg/l | service.gov.uk |

This compound has demonstrated notable toxicity to aquatic invertebrates, particularly Daphnia magna.

Short-term studies have yielded varying EC50 (median effective concentration) values. One study determined 24-hour and 48-hour EC50 values of 0.79 mg/L and 0.48 mg/L, respectively. service.gov.uk Another study reported a 48-hour EC50 of 0.22 mg/L, though it was noted that daphnids were observed trapped on the water surface at concentrations of 0.22 mg/L and above, raising questions about whether the effect was due to toxicity or a physical phenomenon. service.gov.uk A separate safety data sheet lists a 48-hour EC50 for Daphnia magna as 0.34 mg/l. fidgeon.co.uk

A 21-day reproduction study on Daphnia magna established a NOEC of 0.004 mg/L, indicating significant long-term effects at low concentrations. service.gov.uk

Table 2: Toxicity of this compound to Aquatic Invertebrates (Daphnia magna)

| Test Duration | Endpoint | Value | Reference |

|---|---|---|---|

| 24 hours | EC50 | 0.79 mg/L | service.gov.uk |

| 48 hours | EC50 | 0.48 mg/L | service.gov.uk |

| 48 hours | EC50 | 0.22 mg/L | service.gov.uk |

| 48 hours | EC50 | 0.34 mg/L | fidgeon.co.uk |

| 21 days | NOEC (reproduction) | 0.004 mg/L | service.gov.uk |

The effects of this compound on primary producers like algae and cyanobacteria have also been investigated.

A study on the green algae Selenastrum capricornutum (now Pseudokirchneriella subcapitata) determined the 72-hour and 96-hour EC50 values, based on chlorophyll (B73375) A production, to be 154 mg/L and 71 mg/L, respectively. service.gov.uk Another source reports a 96-hour EC50 of 79 mg/L for Pseudokirchnerella subcapitata. harwick.com These concentrations are significantly higher than the reported water solubility of IDDP. service.gov.uk While specific studies on cyanobacteria toxicity for IDDP are not detailed, cyanobacteria are a critical component of aquatic ecosystems and can be affected by chemical contaminants. nih.govnih.gov

Table 3: Toxicity of this compound to Aquatic Algae

| Species | Test Duration | Endpoint | Value | Reference |

|---|---|---|---|---|

| Selenastrum capricornutum | 72 hours | EC50 (chlorophyll A) | 154 mg/L | service.gov.uk |

| Selenastrum capricornutum | 96 hours | EC50 (chlorophyll A) | 71 mg/L | service.gov.uk |

| Pseudokirchnerella subcapitata | 96 hours | EC50 | 79 mg/L | harwick.com |

The impact of this compound on the microbial communities essential for wastewater treatment has been assessed.

Table 4: Effects of this compound on Wastewater Treatment Microorganisms

| Test System | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Semi-continuous activated sludge | 3 mg/L | No decrease in biomass | service.gov.uk |

| Semi-continuous activated sludge | 13 mg/L | Decrease in biomass | service.gov.uk |

Toxicity to Aquatic Algae and Cyanobacteria

Terrestrial Ecotoxicity

Information regarding the direct effects of this compound on soil organisms is limited. industrialchemicals.gov.au Assessments often rely on equilibrium partitioning from the aquatic environment to predict soil concentrations and potential risks. service.gov.uk While no specific LC50 or NOEC values for earthworms or other soil macroorganisms for IDDP were found, the Canadian Environmental Protection Act (CEPA) screening assessment indicated a low risk of harm to soil organisms based on current use patterns. canada.ca However, it also noted that commercial mixtures containing aryl organophosphates, including IDDP, show moderate to high toxicity in soil. canada.cacanada.ca Further testing on sediment and terrestrial organisms has been suggested to refine the environmental risk assessment for this group of chemicals. service.gov.ukservice.gov.uk

Plant Uptake and Phytotoxicity

The uptake and phytotoxicity of this compound (IDDP) in plants are areas of emerging research. Studies have begun to explore how this compound is absorbed, translocated, and metabolized by plants, as well as the potential adverse effects it may have on plant health.

Recent research using hydroponic exposure has demonstrated that IDDP can be taken up by rice plants. researchgate.net The study indicated that the rhizosphere microbiome plays a crucial role in mitigating the uptake of IDDP into rice tissues, thereby reducing its negative impact on plant growth. researchgate.net It was observed that the presence of a specific rhizosphere microbiome, referred to as 9-FY, efficiently eliminated IDDP. researchgate.net

The biotransformation of IDDP within rice plants involves several metabolic pathways, including hydrolysis, hydroxylation, methylation, and glycosylation. researchgate.net Notably, methylation and glycosylation pathways were found to be unique to the rice plant, suggesting complex transformation processes. researchgate.net The identification of a carboxylated degradation product (COOH-IDDP) in rice suggests a potential exchange of metabolites between the plant and its rhizobacteria. researchgate.net

While direct phytotoxicity data for IDDP is limited, the metabolic byproducts of organophosphate esters (OPEs), such as diphenyl phosphate and monophenyl phosphate, have been shown to perturb key metabolic pathways in rice. acs.org These disturbances can affect carbohydrate metabolism, amino acid synthesis, and nucleotide metabolism. acs.org Although no specific information is available on the toxicity of IDDP to plants exposed via air, its low vapor pressure suggests that atmospheric concentrations and subsequent effects are likely to be minimal. service.gov.uk

A UK environmental risk assessment noted the need for empirical data on the uptake of IDDP into plants to replace estimated values, highlighting that in their models, root crop consumption accounted for over 95% of the total dose in scenarios indicating risk. service.gov.uk

Table 1: Summary of Plant Uptake and Phytotoxicity Findings for this compound

| Aspect | Finding | Source |

| Plant Uptake | Can be taken up by rice tissues from hydroponic solutions. | researchgate.net |

| Role of Rhizosphere Microbiome | A specific microbiome (9-FY) was found to efficiently eliminate IDDP, reducing its uptake by rice and mitigating negative growth impacts. | researchgate.net |

| Metabolic Pathways in Rice | Hydrolysis, hydroxylation, methylation, and glycosylation. Methylation and glycosylation were unique to the plant. | researchgate.net |

| Phytotoxicity | Direct data is limited. However, metabolites of related OPEs (diphenyl phosphate, monophenyl phosphate) can disrupt key metabolic pathways in rice. | acs.org |

| Data Gaps | A need for measured plant uptake data has been identified to refine risk assessments, especially for root crops. | service.gov.uk |

Sediment Ecotoxicity

This compound is expected to partition to sediment due to its chemical properties. industrialchemicals.gov.au Its low water solubility and high octanol-water partition coefficient (log Kow) suggest that adsorption to sediment is a significant environmental fate process. echemi.com A high Koc value, estimated to be around 21,695, further indicates that IDDP should be immobile in sediment. echemi.com

Despite the expectation that IDDP will accumulate in sediment, specific toxicity data for sediment-dwelling organisms are limited. industrialchemicals.gov.aucanada.ca Risk assessments often have to rely on data from related compounds or modeling. A Canadian screening assessment of several aryl organophosphates, including IDDP, noted that while data for individual substances were scarce, tests on mixtures containing related compounds like triphenyl phosphate (TPHP) provided evidence of moderate to high toxicity in sediment. canada.ca

The risk quotient analyses performed in these assessments integrate exposure estimates with toxicity information. These analyses have indicated a potential risk of harm to sediment organisms from aryl OPEs. canada.ca However, a UK environmental risk assessment concluded that while some risk characterization ratios were high, further testing on sediment organisms would be needed to refine the assessment. service.gov.uk

Ecotoxicological Risk Characterization and Assessment

The ecotoxicological risk of this compound is evaluated through systematic methodologies that consider its environmental fate, exposure, and toxic effects.

Environmental Risk Evaluation Methodologies (e.g., EU Technical Guidance Document, EPA Guidance)

Environmental risk assessments for IDDP have been conducted using established frameworks. In Europe, the methodology laid out in the EU Technical Guidance Document (TGD) for risk assessment of existing substances has been applied. service.gov.uk This comprehensive approach involves evaluating the substance's physicochemical properties, environmental fate and distribution, potential for environmental release, and effects on aquatic, terrestrial, and atmospheric compartments. service.gov.uk

In the United States, the Environmental Protection Agency (EPA) utilizes methodologies like the TSCA Work Plan Chemicals Methods Document to evaluate chemicals. This includes using tools like ECOSAR (Ecological Structure Activity Relationships) to predict environmental hazard based on a chemical's structure and properties. regulations.gov These methods are used to generate scores for persistence, bioaccumulation, and environmental hazard. regulations.gov

Risk Quotients and Hazard Characterization

Risk characterization often involves calculating a risk quotient (RQ), which is the ratio of a Predicted Environmental Concentration (PEC) to a Predicted No-Effect Concentration (PNEC). An RQ value greater than 1 suggests a potential risk to the environment.

For aryl OPEs, including IDDP, risk quotient analyses have indicated a potential for harm to aquatic and sediment organisms under certain exposure scenarios, particularly from industrial releases and product use. canada.ca A Canadian assessment identified risks to aquatic organisms and wildlife that consume fish. canada.ca Conversely, an Australian evaluation of the related compounds TPHP and its degradant diphenyl phosphate (DPHP) found that calculated risk quotients were less than 1, suggesting that current uses are not expected to pose a significant risk to the Australian environment. industrialchemicals.gov.au The UK's assessment of IDDP identified high risk characterisation ratios in some scenarios, which warranted further investigation. service.gov.uk

Assessment as a Persistent, Bioaccumulative, and Toxic (PBT) Substance

This compound has been evaluated against the criteria for being a Persistent, Bioaccumulative, and Toxic (PBT) substance. A substance is considered a PBT if it persists in the environment, accumulates in living organisms, and is toxic.

According to a comprehensive environmental risk assessment report, IDDP does not meet the criteria to be classified as a PBT or a very persistent and very bioaccumulative (vPvB) substance. service.gov.uk The US EPA's evaluation of potential chemical substitutes for other flame retardants assigned IDDP a persistence rating of 1 and a bioaccumulation rating of 1 (on a scale where higher numbers indicate greater concern), though it received an environmental hazard rating of 3. regulations.gov Bioconcentration studies and modeling suggest a low to moderate bioaccumulation potential for IDDP. canada.ca

Table 2: PBT Assessment Profile for this compound

| PBT Criterion | Assessment Finding | Source |

| Persistence | Does not meet the criteria for a persistent substance. EPA rating of 1. | service.gov.ukregulations.gov |

| Bioaccumulation | Low to moderate potential. Does not meet the criteria for a bioaccumulative substance. EPA rating of 1. | service.gov.ukcanada.caregulations.gov |

| Toxicity | Considered to have high toxicity to aquatic organisms. EPA environmental hazard rating of 3. | canada.caregulations.gov |

| Overall PBT/vPvB Conclusion | Does not meet the criteria for a PBT or vPvB substance. | service.gov.uk |

Comparisons with Other Organophosphate Esters in Ecotoxicity

When compared to other organophosphate esters (OPEs), IDDP shares certain characteristics but also exhibits differences. The aryl OPEs as a group, which includes IDDP, triphenyl phosphate (TPHP), and tert-butylphenyl diphenyl phosphate (BPDP), are generally considered to have high toxicity to aquatic organisms, with effects often observed at concentrations below 1 mg/L. canada.ca

In contrast to some other OPEs, IDDP is considered to have a low to moderate potential for bioaccumulation. canada.ca This is lower than more hydrophobic OPEs like bis(tert-butylphenyl) phenyl phosphate (BDMEPPP), which show a moderate to high bioaccumulation potential. canada.ca

The use of OPEs, including IDDP, has increased as a substitute for polybrominated diphenyl ethers (PBDEs), which were phased out due to their persistence and toxicity. acs.org While OPEs are generally less persistent and bioaccumulative than PBDEs, they are now detected at high levels in various environments. acs.org Some OPEs, such as TPHP and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), have shown adverse effects in multiple target organs in organisms like zebrafish at concentrations comparable to those of PBDEs. researchgate.net The biological activity for IDDP in some in-vitro tests occurred at higher concentrations than for some other OPEs, but exposure data remains limited. acs.org

Human Exposure and Health Effects Research for Isodecyl Diphenyl Phosphate

Human Exposure Pathways and Levels

Humans can be exposed to IDDP through various routes, including contact with consumer products, ingestion of indoor dust, dietary intake, dermal absorption, and inhalation. nih.govnih.govechemi.com

Biomonitoring studies provide direct evidence of human exposure to environmental chemicals. While specific data on IDDP in large-scale human biomonitoring programs is emerging, related organophosphate esters have been detected in human matrices. For instance, ethylhexyl diphenyl phosphate (B84403) (EHDPP), a structurally similar compound, was found in pooled breast milk samples from Swedish women at concentrations ranging from 3.5 to 7.9 ng/g lipid. psu.edu In a single individual breast milk sample, the concentration of EHDPP was 13 ng/g lipid. psu.edu Analytical methods have been developed to measure EHDPP in breast milk, and it is anticipated that similar methods can be adapted for IDDP. psu.edu Human biomonitoring studies have also detected diphenyl phosphate (DPHP), a major metabolite of several aryl-organophosphate flame retardants, in urine and serum. nih.govcanada.ca The presence of these related compounds suggests that exposure to IDDP is likely and that it can be absorbed and distributed in the human body.

IDDP is utilized as a plasticizer and flame retardant in a variety of consumer products, including flexible PVC, rubber, polyurethanes, and textile coatings. service.gov.uk These chemicals can leach from the products over time, contaminating the indoor environment. nih.gov Indoor dust is recognized as a significant reservoir for flame retardants and a major route of human exposure, particularly for children. reading.ac.ukuantwerpen.be

A study investigating flame retardants in indoor environments in the UK and Norway reported the first detection of IDDP in indoor dust. reading.ac.ukuantwerpen.be IDDP was the most abundant oligomeric organophosphate flame retardant in all dust samples, with median concentrations an order of magnitude higher than other similar compounds. reading.ac.ukuantwerpen.be In a Canadian study, IDDP was detected in 100% of active floor dust samples from 144 homes across 13 cities. canada.ca Similarly, a study in Spain and the Netherlands detected IDDP in indoor dust, although with lower frequency compared to other organophosphate flame retardants. nih.gov

The concentration of IDDP in consumer products and the subsequent contamination of indoor dust represent a continuous source of human exposure.

Dietary intake is another potential pathway for IDDP exposure. nih.gov Organophosphate esters can contaminate food through various means, including migration from food packaging materials and bioaccumulation in the food chain. semanticscholar.org While specific studies quantifying IDDP in various foodstuffs are limited, the estimated daily intake for organophosphate esters as a class through diet is approximately 880 ng/kg of body weight per day. semanticscholar.org

Dermal absorption is also a relevant exposure route, especially from direct contact with consumer products containing IDDP and through contact with contaminated indoor dust. nih.govoaepublish.com A risk assessment by the Canadian government identified dermal exposure to a related compound, isopropylated triphenyl phosphate (IPPP), from prolonged skin contact with foam-containing furniture and mattresses as a concern for infants and children. canada.ca While specific dermal absorption rates for IDDP are not well-established, the potential for this exposure pathway is recognized. oaepublish.com

Dietary Intake and Dermal Absorption

Toxicological Studies and Mechanisms of Action

Toxicological studies are crucial for understanding the potential health effects of IDDP. Research in this area is ongoing, with a focus on in vivo studies to determine its biological potency.

To assess the biological potency of IDDP, in vivo studies have been conducted, primarily in rodent models. A short-term study by the National Institute of Environmental Health Sciences (NIEHS) administered IDDP to male Sprague Dawley rats by gavage for four consecutive days at various doses. nih.gov

This study utilized a transcriptomic approach to identify changes in gene expression in the liver. The most sensitive gene sets affected were related to monosaccharide biosynthetic processes and the negative regulation of protein import into the nucleus. nih.gov The study also identified the top 10 most sensitive individual genes whose expression was altered at low dose levels. nih.gov

A key finding from this and other studies was a significant and marked decrease in serum cholinesterase activity in all dosed groups, a classic effect of organophosphate compounds. nih.gov

A 90-day oral toxicity study in Sprague-Dawley rats fed a diet containing IDDP found effects on hematology parameters at the lowest dose level. europa.eu At higher doses, effects on liver-related clinical parameters, relative liver weight, and liver histopathology were observed. europa.eu

The table below summarizes key findings from an in vivo repeat dose study on IDDP.

| Endpoint | Dose Group (mg/kg body weight) | Observation | Reference |

| Serum Cholinesterase Activity | 66, 132, 264, 527, 1054 | Significantly and markedly decreased in all dosed groups. | nih.gov |

| Gene Expression (Liver) | <22.0 | Changes in expression of the top 10 most sensitive individual genes. | nih.gov |

| Gene Set (Monosaccharide Biosynthetic Process) | 28.8 | Median Benchmark Dose (BMD). | nih.gov |

| Gene Set (Negative Regulation of Protein Import into Nucleus) | 32.1 | Median Benchmark Dose (BMD). | nih.gov |

| Hematology (Red Blood Cell Count, Hematocrit) | 140 ppm (equivalent to 10 mg/kg bw/day) | Significant effects observed. | europa.eu |

| Liver (Relative Weight, Clinical Parameters, Histopathology) | Mid and High Doses | Effects observed. | europa.eu |

These studies provide valuable data on the biological potency of IDDP and highlight its effects on cholinesterase activity and gene expression, particularly in the liver. Further research is needed to fully characterize the potential health risks associated with human exposure to this compound.

Transcriptomic Analysis and Gene Set Benchmark Doses

Developmental and Reproductive Toxicity

The potential for developmental and reproductive toxicity is a key area of research for organophosphate compounds. nbinno.comcanada.ca While specific data on the reproductive toxicity of IDDP itself is limited, research has been conducted on its potential for teratogenicity and endocrine disruption. service.gov.uk

The teratogenic potential of a commercial-grade IDDP (referred to as Santicizer 148) was evaluated in Charles River COBS CD rats. oup.comoup.com In the study, groups of 25 mated female rats were administered IDDP by gavage at various dose levels (0, 300, 1000, or 3000 mg/kg/day) during days 6 through 19 of gestation, a critical period for organogenesis. oup.comoup.com

The results showed that maternal body weights were not affected by the treatment. oup.comoup.com While some malformations were found in the treated groups, they occurred as single incidences and were consistent with those observed in historical control populations. oup.comoup.com Therefore, the study concluded that IDDP did not produce a teratogenic response in rats under these experimental conditions. oup.comoup.com

Table 4: Summary of Teratogenicity Study of Isodecyl Diphenyl Phosphate in Rats

| Parameter | Details | Reference |

| Species | Charles River COBS CD Rat | oup.com, oup.com |

| Test Substance | Santicizer 148 (90% isodecyldiphenyl phosphate) | oup.com |

| Administration Period | Days 6 through 19 of gestation | oup.com, oup.com |

| Outcome | No evidence of teratogenic effects at doses up to 3000 mg/kg/day. | service.gov.uk, oup.com, oup.com |

Research indicates that IDDP has the potential to act as an endocrine-disrupting chemical. canada.ca Studies on MA-10 mouse tumor Leydig cells, which are responsible for producing androgens, showed that IDDP significantly increased basal progesterone (B1679170) production (1.5 to 3-fold at a 10 μM concentration). oup.com This suggests an effect on steroidogenesis. oup.com

Furthermore, an in vivo study in male rats demonstrated that IDDP exposure led to a dose-related decrease in total thyroxine (T4) concentration, a key thyroid hormone. nih.govnih.gov The BMD and BMDL for this effect were 67.0 mg/kg and 15.6 mg/kg, respectively. nih.govnih.gov These findings point to potential disruption of both the reproductive and thyroid endocrine axes.

Teratogenicity Studies

Genetic Toxicity (Mutagenicity, Genotoxicity)

The genotoxic potential of IDDP has been assessed in several in vitro studies. service.gov.uk An Ames test, which uses Salmonella typhimurium strains (TA-1535, TA-1537, TA-1538, TA-98, and TA-100) to detect gene mutations, yielded negative results for IDDP both with and without metabolic activation. service.gov.uk Based on the available data from these bacterial reverse mutation assays, IDDP is not considered to be genotoxic or mutagenic. service.gov.ukservice.gov.uk There is currently no available data on the genotoxicity of IDDP in in vivo studies. service.gov.uk

Table 5: Summary of Genetic Toxicity Studies for this compound

| Test Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium strains TA-1535, TA-1537, TA-1538, TA-98, TA-100 | With and Without | Negative | service.gov.uk, |

Neurotoxicity and Neurobehavioral Effects

Research into the neurotoxic and neurobehavioral effects of this compound (IDDP) has primarily utilized the zebrafish (Danio rerio) model, yielding specific, and at times contrasting, results depending on the exposure parameters. There is a general concern regarding the neurotoxicity of organophosphorus flame retardants (OPFRs) due to their structural similarity to organophosphorus insecticides.

In a study evaluating the neurobehavioral effects of several flame retardants, zebrafish larvae were exposed to IDDP either developmentally (from 0 to 5 days post-fertilization) or acutely. epa.gov When administered developmentally, IDDP, along with t-butylphenyl diphenyl phosphate (BPDP) and tetrabromobisphenol A (TBBPA), produced no significant behavioral effects. epa.gov However, upon acute exposure, all tested chemicals, including IDDP, did produce behavioral effects. epa.gov IDDP, TPHP, TBBPA, EHDP, and BPDP were noted as eliciting the most effects across the most concentrations during acute exposure. epa.gov

Another study aimed to characterize the life-long neurobehavioral consequences of developmental exposure to four common OPFRs, including IDDP. nih.govduke.eduduke.edu Zebrafish embryos were exposed to IDDP from 0 to 5 days post-fertilization. nih.govduke.eduduke.edu The results showed that while other tested OPFRs like isopropylated phenyl phosphate (IPP), butylphenyl diphenyl phosphate (BPDP), and 2-ethylhexyl diphenyl phosphate (EHDP) caused short-term effects on larval motility and long-term impairment of anxiety-related behavior in adult fish, IDDP did not alter behavior in either larvae or adults in any of the assays conducted. oup.com

An older study on a related compound, isodecyl diphenyl phosphite (B83602), noted that clinical and histopathological evidence of neurotoxicity was demonstrated in one of ten hens that were orally administered the substance. lpi-intl.com However, for this compound itself, a comprehensive UK Environment Agency report stated that no data were available on its acute neurotoxicity. service.gov.uk

Summary of Neurotoxicity and Neurobehavioral Studies on this compound (IDDP)

| Study Organism | Exposure Type | Key Findings | Reference |

|---|---|---|---|

| Zebrafish (Danio rerio) Larvae | Developmental | No significant behavioral effects observed. | epa.govoup.com |

| Zebrafish (Danio rerio) Larvae | Acute | Produced behavioral effects; one of the more potent compounds tested under acute exposure. | epa.gov |

| Zebrafish (Danio rerio) | Developmental (0-5 days post-fertilization) | No short-term effects on larval motility or long-term effects on adult anxiety-related behavior. | nih.govduke.eduoup.com |

| Hen | Oral (related compound: isodecyl diphenyl phosphite) | Clinical and histopathological evidence of neurotoxicity in 1 of 10 hens. | lpi-intl.com |

Immunotoxicity

Carcinogenicity

There is currently no evidence to classify this compound as a human carcinogen. scipoly.com Major regulatory and advisory bodies have not identified it as such. scipoly.com Specifically, no component of products containing this compound at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC), a carcinogen or potential carcinogen by the American Conference of Governmental Industrial Hygienists (ACGIH), a known or anticipated carcinogen by the National Toxicology Program (NTP), or a carcinogen or potential carcinogen by the Occupational Safety and Health Administration (OSHA). scipoly.com

Comprehensive long-term carcinogenicity bioassays for this compound appear to be unavailable. europa.euservice.gov.uk This lack of data is common for several related aryl phosphate compounds. service.gov.uk

Skin Sensitization and Irritation

This compound has been identified as a skin irritant and a potential skin sensitizer (B1316253). lpi-intl.comnbinno.com